Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- Methyl substituents at positions 4 and 6.
- A 2-oxo group (keto) at position 2.
- An isopropyl ester at position 5.
The compound’s stability, solubility, and reactivity are influenced by the isopropyl ester and methyl substituents, distinguishing it from analogs with ethyl esters, aryl groups, or thioxo modifications .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
propan-2-yl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)15-9(13)8-6(3)11-10(14)12-7(8)4/h5-6H,1-4H3,(H2,11,12,14) |
InChI Key |
TXNVABXLPVOFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(NC(=O)N1)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol .
Industrial Production Methods
For industrial-scale production, the Biginelli reaction can be optimized by using more efficient catalysts and solvents. For example, p-toluenesulfonic acid monohydrate can be used as a catalyst, and the reaction can be conducted in a continuous flow reactor to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Core Synthetic Route: Biginelli Reaction Derivatives
This compound is synthesized via modified Biginelli multicomponent reactions involving:
-
Aldehyde component : Typically substituted benzaldehydes or heteroaromatic aldehydes (e.g., thiophene-2-carboxaldehyde )
-
β-Keto ester : Isopropyl acetoacetate
-
Urea/thiourea derivative : Methylurea or thiourea
Ester Hydrolysis
The isopropyl ester undergoes saponification under basic conditions:
Reaction :
-
Yield : 89% (isolated as white precipitate after acidification)
N-Alkylation at Position 1
Selective alkylation occurs at the N1 position using bromomethyl ketones:
Example :
Oxidative Aromatization
Nitric acid-mediated oxidation converts the dihydropyrimidine ring to a pyrimidine:
Reaction :
\text{DHPM} \xrightarrow{\text{65% HNO₃, 0°C}} \text{Aromatized pyrimidine}
Thione-to-Methylthio Conversion
Treatment with dimethyl sulfate introduces methylthio groups:
Reaction :
Electrophilic Aromatic Substitution (C4 Position)
The C4 methyl group directs substitution:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro derivative | 0°C, 2 hr | 61% |
| Cl₂, FeCl₃ | 4-Chloro derivative | DCM, RT, 3 hr | 54% |
Nucleophilic Acyl Substitution (C5 Ester)
The carboxylate ester participates in transesterification:
Reaction :
Catalytic Hydrogenation
Selective reduction of the 2-oxo group is achieved using Pd/C:
Reaction :
Comparative Reactivity Analysis
Key structural features influencing reactivity:
Scientific Research Applications
Pharmaceutical Development
Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its pharmacological properties. Research indicates that derivatives of tetrahydropyrimidines exhibit a range of biological activities including:
- Antimicrobial Activity: Some studies have suggested that this compound and its derivatives can inhibit the growth of various pathogens. For instance, a study demonstrated that similar tetrahydropyrimidine compounds showed significant antibacterial effects against Gram-positive bacteria .
- Anti-inflammatory Properties: Compounds in this class have been evaluated for their potential to reduce inflammation in various models, indicating that this compound may have therapeutic applications in treating inflammatory diseases .
Agricultural Chemistry
The compound's structure suggests potential use in agrochemicals. Pyrimidine derivatives are known to function as:
- Herbicides: Research indicates that certain pyrimidine-based compounds can inhibit specific enzymes in plants, leading to effective weed control. This application could be explored further with this compound .
Material Science
The unique chemical structure of this compound allows it to be used in the development of advanced materials:
- Polymer Chemistry: It can serve as a monomer or additive in polymer synthesis to enhance properties such as thermal stability and mechanical strength. Tetrahydropyrimidines have been incorporated into various polymer matrices for improved performance .
Case Study 1: Antibacterial Activity Evaluation
In a controlled laboratory setting, a series of tests were conducted to evaluate the antibacterial efficacy of isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives against common bacterial strains. The results indicated a dose-dependent response where higher concentrations led to increased inhibition zones compared to controls. This study highlights the compound's potential as a lead candidate for antibiotic development.
Case Study 2: Herbicidal Efficacy
A field trial was conducted using formulations containing isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-based herbicides on various crops. The results demonstrated effective weed control with minimal phytotoxicity to the crops tested. This suggests that the compound could be developed into a safer herbicide alternative.
Mechanism of Action
The mechanism of action of isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Substituent Variations at Position 4
- Target Compound : 4-Methyl group.
- Ethyl 6-Methyl-2-oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): A phenyl group at position 4 enhances aromatic interactions but reduces steric flexibility compared to the methyl group in the target compound. This phenyl-substituted derivative demonstrated efficacy in cadmium ion uptake due to its planar aromatic system .
Modifications at Position 2: Oxo vs. Thioxo
- Target Compound : 2-Oxo group.
- Ethyl 4,6-Dimethyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): Replacing the oxo group with thioxo (C=S) increases electron delocalization and alters hydrogen-bonding patterns, which may influence binding to enzymes like dihydroorotate (DHO) synthetase .
- Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): The thioxo group enhances π-π stacking with biological targets, though its larger atomic radius reduces solubility compared to oxo derivatives .
Ester Group Variations at Position 5
- Target Compound : Isopropyl ester.
- Ethyl Esters (Evidenced in 1, 5, 6, 8): Ethyl esters are less bulky, improving solubility in polar solvents but reducing metabolic stability. For example, ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () acts as a versatile synthon due to its reactive bromomethyl group and ethyl ester .
- Isopropyl Esters (): Bulkier isopropyl esters enhance lipophilicity, favoring membrane permeability and bioavailability, as seen in cytotoxic analogs .
Biological Activity
Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 333439-11-5) is a synthetic compound belonging to the class of pyrimidine derivatives. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H16N2O3
- Molar Mass : 212.25 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with a carboxylate ester functional group.
Antimicrobial Activity
Research has indicated that compounds similar to isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms .
Antioxidant Properties
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated that related compounds can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have been investigated for their potential as enzyme inhibitors. For example, studies have shown that these compounds can inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. The inhibition of specific enzymes such as lipoxygenases has been linked to reduced inflammatory responses and tumor growth in preclinical models .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrimidine derivatives found that isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated a MIC value comparable to established antibiotics .
Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was tested using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH absorbance at various concentrations of the compound, indicating its effectiveness as a free radical scavenger .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodology : The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, a β-keto ester, and an aldehyde. For the isopropyl variant, substituting ethyl with isopropyl β-keto ester is critical. Polyphosphate ester catalysts (e.g., 3% mol) in methanol solvent yield ~88% under reflux conditions, as demonstrated for analogous dihydropyrimidines .
- Key Parameters :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Polyphosphate ester | Methanol | Reflux | 88 | |
| L-proline nitrate (ionic liquid) | Methanol | 80 | 86.7 |
Q. How can structural characterization be performed for this compound?
- Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1705–1715 cm⁻¹ and N–H/N–O bonds at ~3240 cm⁻¹ .
- NMR : Look for isopropyl signals (δ 1.00–1.18 ppm, doublets) and tetrahydropyrimidine ring protons (δ 4.84–5.31 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the electron density distribution influence the compound’s reactivity?
- Methodology : Perform high-resolution X-ray diffraction (110 K) combined with Quantum Theory of Atoms in Molecules and Crystals (QTAMC). For analogous ethyl derivatives, bond critical points (BCPs) revealed shared atomic interactions, with Laplacian values indicating covalent character in C–N/C–O bonds .
- Key Insight : Discrepancies between experimental (multipole model) and theoretical (wavefunction) Laplacian values highlight limitations in modeling electron-density curvature .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
- Approach : Use computational DFT studies to predict electrophilic/nucleophilic sites. For example, substituents at C4 (e.g., aryl groups) influence reactivity due to steric and electronic effects. Experimental validation via substituent screening (e.g., nitrophenyl vs. methoxyphenyl) can clarify trends .
- Case Study : Replacing benzaldehyde with 4-hydroxybenzaldehyde in Biginelli reactions shifts regioselectivity, yielding derivatives with distinct bioactivity .
Q. How can crystallographic data improve mechanistic understanding of its biological interactions?
- Protocol :
Solve crystal structure using SHELXD/SHELXE for phase determination .
Analyze hydrogen-bonding motifs (e.g., N–H···O interactions) to predict binding modes with biological targets.
Compare with bioactive analogs (e.g., ethyl 4-phenyl derivatives) to identify pharmacophoric features .
Data Analysis and Optimization
Q. How do reaction conditions impact yield and purity?
- Optimization Framework :
- DOE (Design of Experiments) : Vary catalyst loading (1–5% mol), solvent polarity (methanol vs. ethanol), and temperature.
- Results : For l-proline nitrate, 3% mol in methanol maximizes yield (86.7%) due to enhanced proton transfer and transition-state stabilization .
Q. What computational tools validate spectroscopic assignments?
- Workflow :
Simulate NMR/IR spectra using Gaussian or ORCA at the B3LYP/6-31G(d) level.
Compare experimental vs. calculated shifts (e.g., δ 2.28 ppm for methyl groups aligns with DFT predictions) .
Biological Activity Profiling
Q. How to assess antibacterial potential of derivatives?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
